4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde
Description
4-{3-[4-(4-Nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a benzaldehyde derivative featuring a piperazine ring substituted with a 4-nitrophenyl group and linked via a propoxy chain. This compound belongs to a class of molecules designed for pharmaceutical and biochemical applications, particularly as intermediates in synthesizing receptor-targeting agents. The nitro group on the phenyl ring confers electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity compared to analogs with electron-donating substituents.
Properties
IUPAC Name |
4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWFTLMVVZELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloropropoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzoic acid.
Reduction: 4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Antipsychotic Properties
Research indicates that compounds similar to 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde exhibit antidepressant and antipsychotic effects. The piperazine moiety is crucial in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for treating mood disorders .
Anticancer Activity
Studies have shown that derivatives of piperazine can possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. Its structural components allow it to interact with bacterial cell membranes, leading to cell lysis and death. This property is particularly valuable in developing new antibiotics .
Biological Research Applications
Binding Affinity Studies
Research into the binding affinities of this compound with various biological targets has been conducted. These studies help elucidate the mechanisms of action of the compound and its potential therapeutic effects .
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed using X-ray diffraction techniques. Such studies provide insights into the molecular interactions and stability of the compound, which are essential for understanding its biological activity .
Material Science Applications
Polymeric Composites
Due to its unique chemical properties, this compound can be used as a building block in polymer chemistry. It can enhance the mechanical properties and thermal stability of polymeric materials when incorporated into composite structures .
Case Studies
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds with analogous piperazine or piperidine cores and variable substituents, as described in the evidence. Key parameters include synthesis yields, physical properties, and spectroscopic data.
Key Observations:
Synthesis Efficiency :
- Substituents with electron-donating groups (e.g., 2-hydroxy-benzyl in 4e , 4-hydroxy-benzyl in 4d ) yielded higher reaction efficiencies (73–80%) compared to the 4-methyl-benzyl analog 4g (65%) . This suggests steric or electronic factors (e.g., methyl groups increasing steric hindrance) may reduce reactivity.
- The target compound’s 4-nitrophenyl group (electron-withdrawing) may further lower yields due to reduced nucleophilicity during synthetic steps like Schiff base formation.
Physical Properties: Polar substituents (e.g., hydroxy groups in 4d and 4e) correlate with lower solubility in nonpolar solvents, as indicated by Rf values (e.g., 0.45 for 4d in MeOH:CH₂Cl₂ ). The nitro group in the target compound may further reduce solubility compared to methyl or hydroxy analogs.
Piperazine derivatives generally exhibit enhanced interactions with biological targets due to dual amine sites.
Research Findings and Implications
Substituent Effects on Bioactivity :
- Hydroxy and nitro groups may enhance binding to receptors like serotonin or dopamine due to their polarity. For example, 4d’s hydroxy group could facilitate hydrogen bonding , while the nitro group in the target compound might stabilize charge-transfer interactions.
Spectroscopic Signatures :
- In 4d , the methoxy group (-OCH₃) resonates at δ 3.95 ppm, while propyl chain protons appear between δ 1.80–1.74 ppm. The nitro group in the target compound would likely produce distinct deshielding effects in ¹H-NMR (e.g., aromatic protons near δ 8.0–8.5 ppm).
Commercial Viability :
- Piperidine-based compounds (e.g., CAS 915923-89-6 ) are less commonly used in drug discovery compared to piperazine derivatives, as reflected in their discontinued status.
Biological Activity
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
- Molecular Formula : C26H34N4O5
- Molecular Weight : 482.57 g/mol
- IUPAC Name : 1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The nitrophenyl group enhances binding affinity, while the piperazine and piperidine moieties may modulate the overall activity of the compound.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those containing nitrophenyl groups, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Concentration (IC50) |
|---|---|---|
| 4-Nitrophenyl Piperazine Derivative | S. aureus | 0.5 μM |
| 4-Nitrophenyl Piperazine Derivative | E. coli | 1.2 μM |
Neuropharmacological Effects
Piperazine derivatives have been evaluated for their central nervous system (CNS) activities. Studies suggest that compounds like this compound may possess anxiolytic and antidepressant effects, likely through modulation of serotonin and dopamine pathways .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Mechanistic studies reveal that it may inhibit the NF-κB signaling pathway, thereby reducing pro-inflammatory cytokine production .
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on scopolamine-induced Alzheimer’s disease models showed that administration of piperazine derivatives resulted in significant improvements in cognitive function and memory retention. The compounds were able to reduce oxidative stress markers and inflammation in the brain .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various piperazine derivatives, it was found that those containing the nitrophenyl group exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-nitro counterparts .
Q & A
Basic Questions
Q. What are the typical synthetic routes for 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde, and what factors influence reaction yields?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or condensation. For example, benzaldehyde derivatives can react with piperazine intermediates under basic conditions. A key step is the coupling of 4-nitrophenylpiperazine with a propoxy-linked benzaldehyde precursor. Factors affecting yields include stoichiometry (e.g., excess hydrazine derivatives to drive reactions), solvent polarity, and temperature control. Evidence from similar syntheses shows yields ranging from 45–60% when optimizing reagent ratios and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- LC/MS (ESI-MS) : To confirm molecular weight (e.g., observed m/z = 474.5 [M+1] in related compounds) .
- NMR (¹H and ¹³C) : For structural elucidation, particularly resolving peaks for the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and benzaldehyde protons (δ ~9.8–10.0 ppm) .
- Elemental Analysis : To validate purity (>95%) by matching calculated and observed C/H/N/O percentages .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., kinases) are common. Cytotoxicity can be assessed via MTT assays using cancer cell lines. Antioxidant activity evaluation, as described in phenolic compound studies, may also be relevant .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS adducts)?
- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm connectivity and distinguish overlapping signals .
- High-Resolution MS : To identify adducts or isotopic patterns.
- Repetition under anhydrous conditions : To rule out hydrolysis or oxidation artifacts .
Q. What synthetic strategies improve yield and purity while minimizing byproducts?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., aldehydes) during piperazine coupling .
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation.
- Purification : Use preparative HPLC or recrystallization to isolate the target compound from impurities like unreacted 4-nitrophenylpiperazine .
Q. How can the environmental fate and ecotoxicological effects of this compound be systematically evaluated?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Physicochemical Properties : LogP, solubility, and stability under varying pH/temperature .
- Biodegradation Studies : Use OECD 301 assays to assess microbial breakdown.
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae, leveraging QSAR models for risk prediction .
Q. What advanced analytical techniques identify and quantify synthetic impurities or degradation products?
- Methodological Answer :
- LC-HRMS : Detects low-abundance impurities (e.g., hydrazine byproducts) with ppm-level accuracy .
- Stability-Indicating Methods : Use stress testing (heat, light, pH extremes) followed by HPLC-UV to track degradation pathways .
Notes on Contradictions and Limitations
- Spectral Interpretation : Discrepancies in NMR data may arise from dynamic rotational isomerism in the piperazine ring, requiring variable-temperature NMR studies .
- Yield Optimization : Some evidence reports lower yields (~45%) in hydrazine coupling steps, suggesting competing side reactions that require kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
